molecular formula C20H20N4O2S B2371616 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 898612-13-0

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2371616
CAS No.: 898612-13-0
M. Wt: 380.47
InChI Key: HFIRCBIOEPFNOO-UHFFFAOYSA-N
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Description

2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
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Biological Activity

The compound 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available research on its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.

Chemical Structure

The compound features a triazine ring with a benzyl substituent and a sulfanyl group, along with an acetamide moiety attached to a dimethylphenyl group. This unique structure may contribute to its biological efficacy.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. The following table summarizes findings related to the antitumor effects of structurally related compounds:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AA549 (lung cancer)6.26 ± 0.33DNA binding and apoptosis induction
Compound BHCC827 (lung cancer)6.48 ± 0.11Inhibition of cell proliferation
Compound CNCI-H358 (lung cancer)20.46 ± 8.63Cell cycle arrest

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compounds are effective at relatively low concentrations. The mechanism of action for these compounds often involves interaction with DNA, leading to apoptosis or cell cycle arrest.

Antimicrobial Activity

In addition to its antitumor properties, this compound may also possess antimicrobial activities. The following table presents data on the antibacterial efficacy of related compounds:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DStaphylococcus aureus15
Compound EEscherichia coli20
Compound FPseudomonas aeruginosa25

The results indicate that certain derivatives exhibit promising antibacterial activity against common pathogens.

Case Studies and Research Findings

  • Antitumor Screening : A study screened various derivatives for their antitumor potential using both 2D and 3D cell culture models . The results showed that compounds similar to the target molecule had enhanced cytotoxic effects in 2D assays , suggesting that structural modifications can significantly impact biological activity .
  • Mechanistic Studies : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins involved in cancer pathways. For instance, interactions through hydrophobic contacts were noted as critical for activity .
  • In Vivo Studies : Preliminary animal studies have indicated that some analogs of this compound demonstrate reduced tumor growth in xenograft models, supporting the need for further investigation into their therapeutic potential .

Properties

IUPAC Name

2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c1-13-8-9-14(2)16(10-13)21-18(25)12-27-20-22-19(26)17(23-24-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIRCBIOEPFNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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